PA31 Exhibits the Strongest S9‑Mediated Mutagenic Potency Among Parsalmide Analogues in the Ames Salmonella Assay
PA31 demonstrates the greatest mutagenic potential in the Ames Salmonella assay following metabolic activation with rat liver S9 fraction, yielding reversion rates 2–19 fold higher than spontaneous mutation rates. In comparison, PA7 induces 2–14 fold increases, while PA10 shows minimal activity with reversion not exceeding 2.5 times spontaneous levels [1]. This head-to-head comparison under identical experimental conditions establishes PA31 as the most potent mutagenic congener in this chemical series.
| Evidence Dimension | Mutagenic reversion rate (fold increase over spontaneous mutation rate) in Ames test with S9 activation |
|---|---|
| Target Compound Data | 2–19 fold higher than spontaneous mutation rate |
| Comparator Or Baseline | PA7: 2–14 fold; PA10: ≤2.5 fold; Spontaneous mutation rate = 1× baseline |
| Quantified Difference | PA31 reversion rate up to 19‑fold over baseline vs. PA7 (14‑fold) and PA10 (≤2.5‑fold); PA31 exceeds PA10 by at least 7.6‑fold at upper limit |
| Conditions | Ames Salmonella typhimurium strains TA98 and TA100; preincubation with post‑mitochondrial S9 fraction from phenobarbital/β‑naphthoflavone‑treated rat liver |
Why This Matters
PA31's superior mutagenic sensitivity makes it a particularly useful positive control for validating S9‑dependent metabolic activation in genotoxicity screening batteries, where weak or ambiguous responses from PA10 or PA7 could lead to false‑negative interpretations.
- [1] Cardoso, H.S., Bicalho, B., Genari, P., Santagada, V., Caliendo, G., Perissutti, E., Donato, J.L., De Nucci, G. (2006). In vitro mutagenicity of anti-inflammatory parsalmide analogues PA7, PA10, and PA31 triggered by biotransformation into hydroxy derivatives. European Journal of Medicinal Chemistry, 41(3), 408-416. View Source
